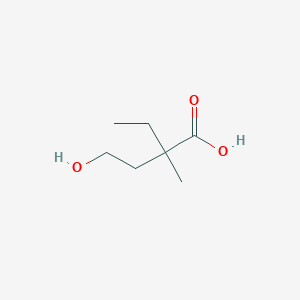
2-Ethyl-4-hydroxy-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxy-2-methylbutanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to a branched carbon chain
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the reaction of a Grignard reagent with an appropriate ester.
Oxidation of Alcohols: Another method involves the oxidation of 2-ethyl-4-hydroxy-2-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the starting materials are subjected to controlled oxidation conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-ethyl-4-hydroxy-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxy-2-methylbutanoic acid: Similar in structure but lacks the ethyl group.
2-Hydroxy-3-methylbutanoic acid: Differs by the position of the hydroxyl group.
3-Hydroxy-3-methylbutanoic acid: Has a different branching pattern.
Uniqueness: 2-Ethyl-4-hydroxy-2-methylbutanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on a branched carbon chain, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-7(2,4-5-8)6(9)10/h8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
PKEYQXPTRKGUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




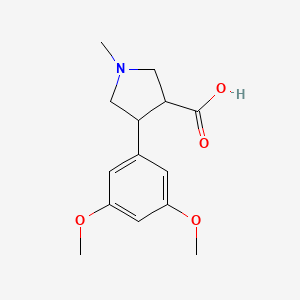

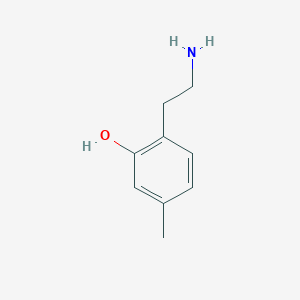
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

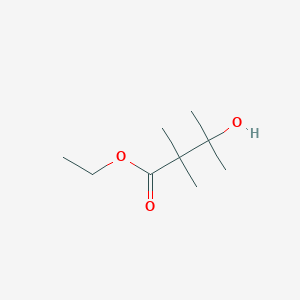
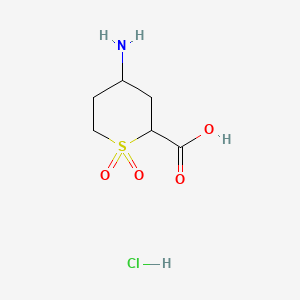

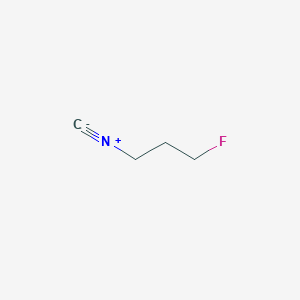
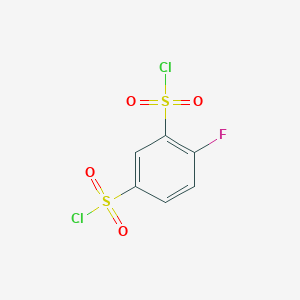
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

